Orange I, also known as sodium 4-[(4-hydroxy-1-naphthalenyl)azo]benzenesulfonate, is a synthetic organic compound classified as an azo dye. [] Its molecular formula is C16H11N2NaO4S, and it possesses a characteristic orange color. [, ] In scientific research, Orange I serves as a model compound for investigating various chemical and biological processes, including dye adsorption, degradation, and biotransformation. [, , , , , , , ]
Orange I, also known as Acid Orange 10 or Orange G, is a synthetic azo dye primarily used in various applications, including food, textiles, and biological staining. It is classified as a water-soluble dye and is notable for its bright orange color. The compound is derived from the diazotization of an aromatic amine followed by coupling with an appropriate phenolic compound. Its widespread use has raised concerns regarding its safety and environmental impact, leading to regulatory scrutiny in many countries.
Orange I is synthesized through chemical processes rather than being extracted from natural sources. The primary source of its components includes aromatic amines and phenolic compounds, which are typically derived from petroleum products. The dye's synthesis involves multiple steps that ensure the stability and solubility necessary for its applications.
Orange I falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). These dyes are known for their vibrant colors and are extensively used in various industries. Orange I specifically belongs to the class of acid dyes, which are soluble in water and often used for dyeing protein fibers such as silk and wool.
The synthesis of Orange I generally involves two main steps: diazotization and coupling.
The reaction conditions must be carefully controlled to optimize yield and purity. Typical conditions include:
Orange I can undergo several chemical reactions, including:
The stability of Orange I under various conditions can significantly impact its application efficacy. For instance, exposure to light can lead to photodegradation, while high temperatures may accelerate decomposition.
The mechanism by which Orange I imparts color involves electronic transitions within the conjugated system formed by the azo linkage and aromatic rings. When exposed to light, electrons in the dye's molecular structure can be excited from a ground state to an excited state, leading to visible color absorption.
Orange I has diverse applications across several fields:
The linguistic journey of "orange" represents a remarkable case study in phonological transformation and cross-cultural exchange. The term originated in ancient Sanskrit as nāraṅga (नारङ्ग), specifically referring to the orange tree [1] [2]. This early designation traveled westward through Persian trade routes, becoming nārang in Persian. Arab traders subsequently adopted it as nāranj (نارنج) during their expansion into South Asia [3] [5].
A pivotal phonetic transformation occurred as the word entered Romance languages. In Italian, the original narancia gradually lost its initial /n/ sound due to juncture loss – a phenomenon where the final /n/ of an indefinite article (like "una") blended with the word's initial consonant. This resulted in arancia [1] [3]. Similarly, Old French transformed naranj into pomme d'orenge ("apple of the orange tree"), eventually shortening to orenge by the 12th century [2] [4]. This French form directly entered Middle English during the 13th century as "orange," initially appearing as a surname before becoming established as the fruit's name [1].
The chromatic application of "orange" emerged significantly later. Prior to the fruit's widespread availability in Europe, English speakers described the color as "yellow-red" or used the Old English compound geolurēad [1] [3]. The earliest recorded use of "orange" as a color term in English dates to 1502, appearing in descriptions of clothing purchased for Margaret Tudor [1]. By the late 16th century, Shakespeare cautiously employed the term as a color descriptor in "A Midsummer Night's Dream," though only in the compound form "orange-tawny" rather than as a standalone hue [3].
Table 1: Linguistic Evolution of "Orange"
Stage | Approx. Time Period | Term/Form | Language | Significance |
---|---|---|---|---|
Origin | ~500 BCE | nāraṅga | Sanskrit | Original term for orange tree |
Persian Transmission | 300-700 CE | nārang | Persian | Adaptation during trade |
Arabic Adoption | 700-1100 CE | nāranj | Arabic | Dissemination across Islamic world |
Mediterranean Phase | 1100-1300 CE | narancia (later arancia) | Italian | Loss of initial /n/ |
French Adaptation | 1100-1300 CE | pomme d'orenge → orenge | Old French | Basis for English term |
English Adoption (Fruit) | Late 13th century | orange | Middle English | First as surname, then fruit |
English Color Term | Early 16th century | orange | Early Modern English | Chromatic application established |
The sweet orange (Citrus × sinensis) traces its genetic origins to a hybrid between pomelo (Citrus maxima) and mandarin (Citrus reticulata) in a region encompassing Southern China, Northeast India, and Myanmar [4]. The earliest documented reference appears in Chinese literature from 314 BCE, indicating its significance in ancient agricultural systems [4] [7]. Genomic analysis reveals that modern sweet oranges retain approximately 42% pomelo and 58% mandarin ancestry, all descending from a single ancestral hybrid [4].
The Arab Agricultural Revolution (8th-13th centuries) played a crucial role in the orange's westward dissemination. Moorish cultivators introduced bitter oranges (Citrus × aurantium), lemons, and limes to Al-Andalus (Islamic Iberia) in the 10th century [4]. Advanced hydraulic engineering enabled large-scale cultivation, with complex irrigation systems specifically designed for citrus orchards [4]. The sweet orange remained unknown in the Mediterranean until significantly later, when Italian and Portuguese merchants imported it directly from India in the late 15th or early 16th century [4].
This botanical transfer had profound cultural implications. In medieval Europe, oranges became luxury commodities and status symbols. By 1646, the sweet orange had become the most cultivated fruit tree in Europe [4]. European aristocracy displayed their wealth through elaborate orangeries – heated greenhouses for overwintering citrus trees. The grandest example was constructed at the Palace of Versailles for Louis XIV, who maintained over 1,000 orange trees in silver tubs throughout the palace and commissioned an enormous orangerie to ensure year-round fruit production [4].
The transatlantic transfer of orange cultivation began with Christopher Columbus's second voyage in 1493, when he likely planted citrus seeds, including oranges, on Hispaniola [4] [7]. Spanish explorers systematically introduced sweet oranges throughout their colonies: Pedro Menéndez de Avilés established orchards in St. Augustine, Florida, in 1565, while Spanish missionaries brought them to Arizona (1707-1710) and California (1769) [4]. The Portuguese simultaneously introduced oranges to Brazil, where cultivation would eventually dominate global production [4].
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